Boc-2-Propargyl-L-glycinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650659 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763122-73-2 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctional Building Block

Boc-2-Propargyl-L-glycinol, with the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate, is a chiral amino alcohol derivative that has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a Boc-protected amine, a primary alcohol, and a terminal alkyne, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and drug development professionals, offers an in-depth exploration of the chemical properties, structure, and applications of this compound, with a focus on the causal reasoning behind its utility in sophisticated synthetic strategies.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group offers robust protection for the amine, which can be selectively removed under acidic conditions, enabling stepwise peptide synthesis and other amine-specific modifications[1][2]. The terminal alkyne serves as a reactive handle for highly efficient and bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]. This allows for the facile conjugation of the molecule to a wide array of azide-functionalized entities, including peptides, proteins, and small molecule probes[3][4]. Finally, the primary alcohol provides an additional site for modification, such as esterification or etherification, further expanding its synthetic utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 763122-73-2 | [5][6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |

| Molecular Weight | 199.24 g/mol | [5] |

| Appearance | Light cream powder/solid | |

| Melting Point | 93 - 98 °C | |

| Solubility | Soluble in most organic solvents. | [7] |

Note: While specific quantitative solubility data is not widely published, its structure suggests good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

Structural Elucidation and Spectroscopic Data

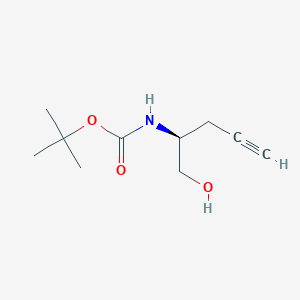

The precise structure of this compound is the foundation of its reactivity. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy (Predicted):

-

~4.7 ppm (br s, 1H): NH proton of the carbamate.

-

~3.6 ppm (m, 3H): Protons of the CH₂OH group and the adjacent CH.

-

~2.2-2.3 ppm (m, 2H): Protons of the CH₂ group adjacent to the alkyne.

-

~2.0 ppm (t, 1H): Terminal alkyne proton (CH).

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy (Predicted):

-

~156 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the alkyne.

-

~70 ppm: Terminal CH of the alkyne.

-

~65 ppm: CH₂OH carbon.

-

~50 ppm: CH-N carbon.

-

~28 ppm: Methyl carbons of the Boc group.

-

~25 ppm: CH₂ carbon adjacent to the alkyne.

FTIR Spectroscopy (Predicted):

-

~3300 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

-

~3300 cm⁻¹ (sharp): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretch of the alkyne.

-

~1685 cm⁻¹ (strong): C=O stretch of the carbamate.

-

~1160 cm⁻¹ (strong): C-O stretch of the carbamate.

Mass Spectrometry:

-

Expected [M+H]⁺: 200.1281

-

Expected [M+Na]⁺: 222.1101

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general synthetic approach can be envisioned starting from a suitable chiral precursor, such as a derivative of L-serine. The synthesis would likely involve the protection of the amine with a Boc group, followed by modification of the side chain to introduce the propargyl moiety.

Purification: Purification of this compound typically involves standard laboratory techniques.

-

Column Chromatography: Silica gel chromatography is an effective method for purification, using a gradient of ethyl acetate in hexanes.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

-

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for applications in drug development, preparative reversed-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is commonly used[8][9][10].

Key Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable tool in several areas of drug discovery.

Peptide Synthesis and Peptidomimetics

This compound serves as an unnatural amino acid building block for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS)[11][12][13][14][15]. The Boc protecting group is compatible with standard Boc-chemistry SPPS protocols[1][11][12].

Experimental Workflow for Boc SPPS:

Caption: General workflow for incorporating this compound in Boc-SPPS.

The incorporation of this building block introduces a propargyl group into the peptide backbone, which can then be used for post-synthetic modifications via click chemistry. This allows for the creation of peptidomimetics with enhanced stability, bioavailability, or novel functionalities.

Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction[3][16][17]. This highly efficient and specific reaction allows for the covalent linkage of the molecule to any azide-containing substrate, forming a stable triazole ring.

Experimental Protocol for a Typical CuAAC Reaction:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (1.0 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMF).

-

Prepare a stock solution of the azide-functionalized molecule (1.1 equivalents) in a compatible solvent.

-

Prepare a stock solution of a copper(II) sulfate (e.g., 0.05 equivalents).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 0.5 equivalents).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA or TBTA (e.g., 0.25 equivalents).

-

-

Reaction Setup:

-

In a reaction vial, combine the this compound and the azide-functionalized molecule.

-

Add the solvent to achieve the desired reaction concentration.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

-

Initiation and Monitoring:

-

Work-up and Purification:

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography or preparative HPLC.

-

PROTACs and Targeted Protein Degradation

This compound is an increasingly important building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[9][19]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome[20].

The linker component of a PROTAC is critical for its efficacy, and this compound provides a versatile starting point for linker synthesis. The alkyne group can be used to "click" onto an azide-functionalized ligand for either the target protein or the E3 ligase. The Boc-protected amine, after deprotection, can be coupled to the other ligand, and the hydroxyl group can be used as an attachment point or for further modification to optimize linker length and flexibility. The modular nature of this building block facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies[12][21][22].

Logical Workflow for PROTAC Synthesis using this compound:

Caption: A possible synthetic route for a PROTAC using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a protected amine, a reactive alkyne, and a modifiable hydroxyl group, all within a chiral scaffold, provides a powerful platform for the synthesis of complex and biologically active molecules. From the construction of novel peptidomimetics to the rapid assembly of PROTAC libraries, the strategic application of this compound continues to enable the development of next-generation therapeutics. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in innovative synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. (R)-N-BOC-Propargylglycine(63039-46-3) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block for Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-2-Propargyl-L-glycinol

In the landscape of medicinal chemistry and peptide synthesis, the strategic incorporation of unique functional groups is paramount for developing novel therapeutics and research tools. This compound emerges as a highly valuable chiral building block, distinguished by two key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and a terminal alkyne functionality.[1][2] The Boc group offers robust protection for the amine during synthesis while allowing for mild deprotection, preserving other sensitive functionalities.[3][4] The propargyl group serves as a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of this amino alcohol to other molecules.[1]

This guide provides a comprehensive, field-proven approach to the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a deep understanding of the process and empowering scientists to troubleshoot and adapt these methodologies.

Part 1: Synthesis Strategy and Execution

The synthesis of this compound is most efficiently achieved through the chemoselective reduction of its parent carboxylic acid, N-Boc-L-propargylglycine (Boc-Pra-OH). This strategy is predicated on the availability of the starting amino acid and the selection of a reducing agent that will not compromise the Boc protecting group or the terminal alkyne.

The Strategic Importance of the Boc Protecting Group

The choice of the tert-butyloxycarbonyl (Boc) group for amine protection is a cornerstone of this synthetic strategy.[4] Its utility stems from its remarkable stability across a wide range of nucleophilic and basic conditions, yet its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid).[3][5] This orthogonality is crucial in multi-step syntheses where other protecting groups, such as base-labile Fmoc or hydrogenolysis-cleavable Cbz groups, might be present.[3] The protection is typically installed using di-tert-butyl dicarbonate, (Boc)₂O, which reacts cleanly with the amino group to form a stable carbamate.[6][7]

Experimental Protocol: Reduction via Mixed Anhydride

Direct reduction of a carboxylic acid often requires harsh reagents like lithium aluminum hydride (LiAlH₄), which can be difficult to handle and lack chemoselectivity. A more controlled and widely adopted method for converting N-protected amino acids to their corresponding alcohols is the reduction of an activated carboxyl group, such as a mixed anhydride, using a milder hydride donor like sodium borohydride (NaBH₄). This approach enhances safety and selectivity.

Materials and Reagents:

-

N-Boc-L-propargylglycine (Boc-Pra-OH)[8]

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-L-propargylglycine (1.0 eq) in anhydrous THF.

-

Formation of the Mixed Anhydride: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice). Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Following this, add isobutyl chloroformate (1.1 eq) dropwise. The formation of a white precipitate (NMM·HCl) is typically observed. Allow the reaction to stir for 30 minutes at -15 °C. Causality Note: Activating the carboxylic acid as a mixed anhydride significantly increases its electrophilicity, making it susceptible to reduction by the mild and selective NaBH₄.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold deionized water. Add this NaBH₄ solution dropwise to the reaction mixture, maintaining the internal temperature below -10 °C.

-

Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Once complete, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Workup and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Remove the THF under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[9] Purify the resulting oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformation from the protected amino acid to the target amino alcohol.

Caption: Synthetic route to this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system, ensuring the material is suitable for downstream applications.[10]

Characterization Workflow

A logical progression of analytical techniques ensures comprehensive validation.

Caption: Logical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.[10] Spectra are typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.[10]

-

Acquisition: Use a 400 MHz (or higher) spectrometer to acquire ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]

Expected NMR Data:

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ~5.20 | NH (Amide) | Broad singlet | 1H | |

| ~3.80 | CH (α-proton) | Multiplet | 1H | |

| ~3.65 | CH₂ (β-protons, alcohol) | Multiplet | 2H | |

| ~2.50 | CH₂ (γ-protons, propargyl) | Multiplet | 2H | |

| ~2.00 | CH (alkyne) | Triplet | 1H | |

| 1.45 | C(CH₃)₃ (Boc) | Singlet | 9H |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| ~156.0 | C=O (Carbamate) | |

| ~80.5 | C (Alkyne, quaternary) | |

| ~80.0 | C(CH₃)₃ (Boc) | |

| ~70.0 | CH (Alkyne) | |

| ~65.0 | CH₂ (β-carbon, alcohol) | |

| ~52.0 | CH (α-carbon) | |

| ~28.5 | C(CH₃)₃ (Boc) | |

| ~22.0 | CH₂ (γ-carbon, propargyl) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. A ¹H NMR spectrum for the related N-Boc-propargylglycine shows similar characteristic peaks for the propargyl and Boc groups.[11]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.[10] Electrospray Ionization (ESI) is a common technique for this type of molecule.

Expected MS Data:

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃[] |

| Molecular Weight | 199.25 g/mol [13] |

| Expected Ion ([M+H]⁺) | m/z 200.12 |

| Expected Ion ([M+Na]⁺) | m/z 222.10 |

Causality Note: A common fragmentation pattern observed with Boc-protected compounds is the loss of the Boc group or components thereof (e.g., isobutene, 56 Da; or the entire Boc group, 100 Da), which can serve as a secondary confirmation of the structure.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the final purity of the compound.

Protocol Outline:

-

System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.

-

Detection: UV detector at ~214 nm.

-

Purity Standard: A successful synthesis should yield a product with ≥98% purity, observed as a single major peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.[10]

Expected FTIR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, broad | 3500 - 3200 |

| N-H (Amine) | Stretch | ~3350 |

| ≡C-H (Alkyne) | Stretch | ~3300 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

| C≡C (Alkyne) | Stretch (weak) | 2150 - 2100 |

| C=O (Carbamate) | Stretch | ~1690 |

Conclusion

This compound is a valuable synthetic intermediate whose utility is unlocked through a robust and well-controlled synthetic pathway. The mixed-anhydride reduction of N-Boc-L-propargylglycine offers a reliable and scalable method for its preparation. The subsequent comprehensive characterization, employing a suite of orthogonal analytical techniques including NMR, MS, HPLC, and FTIR, is essential to validate the compound's structural integrity and purity. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality this compound, enabling advancements in peptide chemistry, drug discovery, and beyond.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc-propargyl-Gly-OH = 98.0 HPLC 63039-48-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. (R)-N-BOC-Propargylglycine(63039-46-3) 1H NMR spectrum [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the rational design of complex molecules with precise three-dimensional architecture is paramount. Chiral building blocks serve as the foundational elements in this endeavor, enabling the efficient and stereocontrolled synthesis of enantiomerically pure pharmaceuticals.[1][2][3] Boc-2-Propargyl-L-glycinol (CAS Number: 763122-73-2), also known as tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate, has emerged as a particularly valuable synthon due to its unique trifunctional nature.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this versatile molecule, from its synthesis and characterization to its strategic applications.

This building block incorporates three key functionalities within a compact, chiral scaffold:

-

A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group offers robust protection of the primary amine, which is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for sequential peptide couplings or other N-terminal modifications.[4][5]

-

A primary alcohol : The hydroxyl group provides a handle for further functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

-

A terminal alkyne (propargyl group) : This functionality is the cornerstone of its utility in modern bioconjugation, serving as a reactive partner in the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction.[6][7]

The L-configuration of the stereocenter provides a scaffold that can mimic natural amino acids, making it an attractive component for the synthesis of peptidomimetics and other biologically active molecules.[6][8]

Physicochemical and Spectroscopic Properties

| Property | Value | Source/Basis |

| CAS Number | 763122-73-2 | [3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [9] |

| Molecular Weight | 199.25 g/mol | [9] |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | [3] |

| Appearance | Expected to be a solid or oil | General observation for similar compounds |

| Storage | Store at 2–8°C under dry conditions | [10] |

| Purity | Typically ≥96% | [11] |

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ) / Mass | Rationale/Comparison |

| ¹H NMR | ~1.4 (s, 9H, C(CH₃)₃), ~2.0 (t, 1H, C≡CH), ~2.3 (m, 2H, CH₂-C≡), ~3.6 (m, 2H, CH₂OH), ~3.7 (m, 1H, CH-NH), ~4.8 (br s, 1H, NH) | Based on the known spectra of Boc-protected amino alcohols and propargyl-containing compounds.[12][13] |

| ¹³C NMR | ~28.4 (C(CH₃)₃), ~50 (CH-NH), ~65 (CH₂OH), ~70 (C≡CH), ~80 (C≡CH), ~80 (C(CH₃)₃), ~156 (C=O) | Based on characteristic shifts for Boc-protected amino acids and propargyl groups.[4][14][15] |

| Mass Spec (ESI+) | Expected [M+H]⁺ ≈ 200.12, [M+Na]⁺ ≈ 222.10 | Calculated based on the molecular formula.[16] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route involves the reduction of the corresponding Boc-protected amino acid, Boc-L-propargylglycine (Boc-Pra-OH). This transformation is a standard procedure in organic synthesis.[11]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the reduction of Boc-protected amino acids to their corresponding amino alcohols.

Materials:

-

Boc-L-propargylglycine (Boc-Pra-OH)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-propargylglycine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M).

-

Formation of Borane: Cool the solution to 0°C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains low.

-

Reduction: While stirring vigorously at 0°C, slowly add a solution of iodine (1.0-1.5 eq) in anhydrous THF dropwise. The reaction mixture may effervesce. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until the effervescence ceases.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

-

Monitoring: Thin-layer chromatography (TLC) with visualization by potassium permanganate stain (which reacts with the alcohol and alkyne) or ninhydrin stain after acidic deprotection on the TLC plate.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to be incorporated into larger molecules, leveraging its propargyl group for "click" conjugation.

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the CuAAC reaction to form a stable 1,2,3-triazole linkage with an azide-functionalized molecule. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions.[17][18][19]

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: CuAAC with Benzyl Azide

This protocol describes a model reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biocompatibility and efficiency)

-

tert-Butanol and deionized water (1:1 v/v)

-

Ethyl acetate (EtOAc)

-

EDTA solution (0.5 M, pH 8)

Procedure:

-

Stock Solutions:

-

Prepare a 10 mM solution of this compound in tert-butanol.

-

Prepare a 10 mM solution of benzyl azide in tert-butanol.

-

Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM solution of THPTA in deionized water.

-

-

Reaction Setup: In a vial, combine:

-

1.0 mL of the this compound solution (10 µmol, 1.0 eq).

-

1.1 mL of the benzyl azide solution (11 µmol, 1.1 eq).

-

1.0 mL of deionized water.

-

20 µL of the THPTA solution (2 µmol, 0.2 eq).

-

10 µL of the CuSO₄ solution (1 µmol, 0.1 eq).

-

-

Initiation: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution (20 µmol, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with an EDTA solution to remove copper, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Application 2: Synthesis of Peptidomimetics and Modified Peptides

This compound can be incorporated into peptide sequences to create peptidomimetics with unique properties.[6][8] The propargyl side chain can be used to cyclize peptides via click chemistry, attach imaging agents, or link the peptide to other molecules of interest. The amino alcohol functionality can also be used to create modified peptide backbones that are resistant to enzymatic degradation.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a potent and versatile chiral building block that offers a confluence of strategically important functional groups. Its Boc-protected amine, primary alcohol, and terminal alkyne, all anchored to a defined stereocenter, provide a rich platform for the synthesis of complex and novel molecules. For researchers in drug discovery and development, this compound is a valuable tool for creating peptidomimetics, bioconjugates, and other targeted therapeutics. By understanding its synthesis, characterization, and reactivity, scientists can effectively leverage its unique properties to accelerate their research programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. Designing Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. air.unimi.it [air.unimi.it]

- 19. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Boc-2-Propargyl-L-glycinol molecular weight and formula

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of protected amino acids and specialized building blocks is paramount for the synthesis of complex molecular architectures. Among these, Boc-2-Propargyl-L-glycinol has emerged as a valuable and versatile intermediate. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a terminal alkyne functionality, offers a powerful toolkit for researchers. This guide provides an in-depth technical overview of this compound, detailing its fundamental properties, synthesis, and key applications, with a focus on enabling researchers to leverage its full potential in their work.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 763122-73-2 | [1][2][] |

The structure of this compound incorporates a Boc-protected amine, which prevents unwanted side reactions during peptide coupling and other synthetic transformations.[4][5] The propargyl group, with its terminal alkyne, is particularly significant as it enables highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] This functionality is instrumental in modern bioconjugation techniques and the construction of complex molecular probes and drug delivery systems.[7]

Synthesis and Methodologies

The synthesis of this compound and related propargylglycine derivatives can be achieved through various synthetic routes. One common approach involves the use of chiral reagents to establish the desired stereochemistry.

A patented method for a related compound, N-Boc-L-propargylglycine, starts from diphenyl methylene glycine ethyl ester.[8] This multi-step synthesis involves hydrolysis, a chiral resolution step, and subsequent alkylation with a propargyl halide, followed by Boc protection.[8] While the specific synthesis of the glycinol derivative may vary, the core principles of stereoselective synthesis and functional group manipulation are central.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of a Boc-protected propargyl amino acid derivative, highlighting the key stages involved in constructing such a molecule.

Caption: Generalized synthetic workflow for Boc-propargyl amino acid derivatives.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable tool in several areas of scientific research.

Peptide Synthesis and Modification

As a protected amino acid analog, a primary application lies in peptide synthesis.[4][9] The Boc group serves as a robust protecting group for the amine, allowing for sequential peptide bond formation.[5] The propargyl moiety can be incorporated into a peptide sequence to introduce a reactive handle for subsequent modifications. This allows for the site-specific conjugation of other molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[7]

Click Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. This makes this compound an excellent building block for:

-

PROTACs (Proteolysis Targeting Chimeras): The propargyl group can serve as a linker attachment point in the synthesis of these heterobifunctional molecules that target proteins for degradation.[7]

-

Functionalizing Nanoparticles: The alkyne can be used to attach the molecule to azide-modified nanoparticles, such as liposomes, for targeted drug delivery.[7]

Development of Bioactive Molecules

The incorporation of the propargylglycine scaffold is a strategy used in the design of novel bioactive compounds. It can mimic natural amino acids while introducing unique chemical properties that can influence biological activity and metabolic stability.[4] Research has explored its use in the development of neuroactive compounds and other therapeutic agents.[4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mists.[10]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[10] Some suppliers recommend refrigerated storage (0-8 °C).[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10][12]

The information provided here is a summary. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.[10][13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing chemical and biological research. Its combination of a protected amine, a chiral center, and a versatile alkyne functionality provides chemists with a powerful building block for a wide array of applications, from intricate peptide synthesis to the cutting-edge development of targeted therapeutics and drug delivery systems. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety practices, will enable researchers to continue to unlock new possibilities in the pursuit of novel scientific discoveries.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. CN107089928A - The synthetic method of N Boc L propargylglycines - Google Patents [patents.google.com]

- 9. Boc-L-propargylglycine [anaspec.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

- 13. chemicalbook.com [chemicalbook.com]

Core Physicochemical Properties and Handling of Boc-2-Propargyl-L-glycinol: A Guide to Solubility and Stability

An In-depth Technical Guide for Researchers

Abstract: Boc-2-Propargyl-L-glycinol is a chiral building block of significant interest in medicinal chemistry and drug development, merging the functionalities of a protected amino alcohol with a terminal alkyne for bio-conjugation via "click chemistry"[1]. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound based on its structural components. It further outlines detailed, field-proven experimental protocols for researchers to precisely determine these characteristics, ensuring data integrity and reproducibility in a drug development setting.

Molecular Profile and Predicted Characteristics

This compound (CAS: 763122-73-2; IUPAC: tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate) is a molecule designed for versatility. Its properties are a composite of its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, a primary alcohol, and a terminal propargyl group.

Caption: Annotated structure of this compound.

Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates solute and solvent polarities.[2] this compound possesses both lipophilic (Boc group, hydrocarbon backbone) and hydrophilic (primary alcohol, carbamate N-H) regions, giving it an amphiphilic character.

-

Aqueous Solubility: Expected to be low. While the hydroxyl group can form hydrogen bonds with water, the large, non-polar Boc group significantly decreases overall polarity, hindering dissolution in aqueous media.

-

Polar Aprotic Solvents (e.g., THF, EtOAc, Acetone): High solubility is predicted. These solvents can effectively solvate the entire molecule, accommodating both its polar and non-polar features.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the alcohol and carbamate moieties.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): Moderate to low solubility is expected. While the non-polar regions will be solvated, the polar alcohol group will be disfavored, limiting overall solubility.

-

Chlorinated Solvents (e.g., DCM, Chloroform): High solubility is predicted due to their ability to dissolve moderately polar compounds.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous | Water, PBS (pH 7.4) | Low | Large non-polar Boc group dominates. |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with -OH and N-H groups. |

| Polar Aprotic | THF, Ethyl Acetate, DMF | High | Balanced polarity effectively solvates the molecule. |

| Chlorinated | Dichloromethane (DCM) | High | Effective for moderately polar organic compounds. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | Polar -OH group is poorly solvated. |

Predicted Stability Profile

The stability of the molecule is primarily governed by the lability of its functional groups under various chemical and physical stresses.

-

Acidic Conditions: HIGHLY UNSTABLE . The Boc group is notoriously sensitive to acid and is designed for removal under these conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, leading to irreversible deprotection.[4] Exposure to even moderate acids (e.g., 0.1% TFA in HPLC solvents) can cause degradation over time.[5]

-

Basic Conditions: STABLE . The Boc group is robust under basic and nucleophilic conditions, a key feature of its utility as an orthogonal protecting group.[6] The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by very strong bases (e.g., BuLi), but it is stable to common aqueous bases like NaOH or K₂CO₃.[7][8]

-

Oxidative Conditions: POTENTIALLY UNSTABLE . The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. The terminal alkyne can also undergo oxidative cleavage under harsh conditions, though it is generally stable to milder oxidants.

-

Thermal Stress: MODERATELY STABLE . While stable at room temperature, Boc groups can undergo thermal deprotection at elevated temperatures (e.g., >150 °C), particularly in polar solvents.[9]

-

Photostability: LIKELY STABLE . The molecule lacks significant chromophores that absorb in the near-UV or visible range, suggesting it should be reasonably stable under standard laboratory lighting. However, direct, high-intensity UV exposure should be evaluated.

Recommended Experimental Protocols

Given the absence of comprehensive public data, experimental verification is critical. The following protocols provide a robust framework for characterizing the solubility and stability of this compound.

Protocol for Kinetic Aqueous Solubility Assessment (HPLC-UV)

This protocol determines the kinetic solubility, a key parameter in early drug discovery, by rapidly precipitating the compound from a DMSO stock solution into an aqueous buffer.

Causality: This method mimics the conditions of many high-throughput screening assays where compounds are introduced from DMSO stocks. It provides a rapid and resource-efficient measure of a compound's propensity to remain in solution under non-equilibrium conditions.

Self-Validation: The protocol includes calibration standards to ensure accurate quantification and a DMSO-only blank to establish the baseline. The use of a validated HPLC method ensures that the measured peak corresponds only to the parent compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Calibration Standards: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the DMSO stock into a 50:50 Acetonitrile:Water mixture.

-

Sample Preparation:

-

Dispense 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into a 96-well plate.

-

Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration if fully dissolved = 100 µM; final DMSO concentration = 1%).

-

Seal the plate and shake vigorously at room temperature for 2 hours.

-

-

Sample Clarification: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Analysis:

-

Carefully transfer 100 µL of the supernatant to a clean analysis plate.

-

Add 100 µL of Acetonitrile to each well to prevent precipitation.

-

Analyze the samples and calibration standards by a validated HPLC-UV method (e.g., C18 column, water/acetonitrile gradient, detection at ~210 nm).

-

-

Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the supernatant, which represents its kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation pathways, products, and the intrinsic stability of a molecule.[10][11] They are a regulatory necessity and crucial for developing stability-indicating analytical methods.[12][13]

Causality: By exposing the compound to conditions more severe than accelerated storage, we can rapidly identify its vulnerabilities.[11] This informs decisions on formulation, packaging, and storage, and ensures the analytical methods used can separate the parent drug from any potential degradants.[10] A target degradation of 5-20% is typically desired to observe primary degradation products without overly complicating the analysis.[13]

Self-Validation: Each stress condition is run alongside a control sample (stored at 5°C in the dark) to provide a baseline. A robust, stability-indicating HPLC method is validated to ensure it can resolve the parent peak from all generated degradant peaks.

Methodology:

-

Master Solution: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the master solution with 1 mL of the stressor solution in a sealed vial.

-

Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂).

-

Control: Purified Water.

-

-

Incubation:

-

Place one set of vials (Acid, Base, Oxidative, Control) in a heating block at 60°C.

-

Keep a duplicate set at room temperature.

-

Store a master solution control at 5°C in the dark.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching & Analysis:

-

Immediately neutralize the acid/base samples by adding an equimolar amount of base/acid.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with 50:50 Acetonitrile:Water.

-

Analyze by HPLC-UV/MS. Record the peak area of the parent compound and any new peaks that appear.

-

-

Photostability (ICH Q1B):

-

Expose a solid sample and a solution (e.g., in methanol) to a calibrated light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Analyze the stressed samples against a dark control.

-

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent / Condition | Primary Expected Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | Rapid cleavage of the Boc group. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Expected to be stable. |

| Oxidation | 3% H₂O₂, RT/60°C | Oxidation of the primary alcohol. |

| Thermal | 60°C in solution | Potential for slow Boc deprotection over extended time. |

| Photolytic | ICH Q1B light exposure | Expected to be stable. |

References

- 1. benchchem.com [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 8. Alkyne - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-2-Propargyl-L-glycinol: Sourcing and Application for Advanced Research

Introduction

Boc-2-Propargyl-L-glycinol, systematically known as (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a Boc-protected amine, a primary alcohol, and a terminal alkyne, makes it a versatile synthon for the introduction of a propargyl group in a stereochemically defined manner. This guide provides an in-depth overview of key suppliers, critical quality attributes to consider when sourcing this reagent, and a detailed experimental protocol for its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Critical Role of Chirality: The Significance of the "L" Configuration

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount, as biological systems, such as enzymes and receptors, are inherently chiral. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, metabolic stability, and toxicity profile.[][2][3] this compound possesses a stereocenter at the second carbon, and the "L" configuration is crucial for its utility in many applications, particularly in the synthesis of peptidomimetics and other molecules designed to interact with biological targets that recognize L-amino acids. Using the enantiomerically pure L-form ensures stereospecific reactions, leading to a single, desired diastereomer in the final product, thus avoiding the need for challenging chiral separations and reducing the risk of off-target effects from unwanted stereoisomers.

Key Suppliers of this compound for Research

The selection of a reliable supplier is a critical first step in any research endeavor. For a specialized reagent like this compound, factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data are of utmost importance. Below is a comparative table of reputable suppliers for this compound.

| Supplier | Product Name | CAS Number | Catalog Number (Example) | Purity | Available Quantities |

| Fluorochem | This compound | 763122-73-2 | F302674 | 96% | 100 mg, 250 mg, 1 g, 5 g |

| Santa Cruz Biotechnology | This compound | 763122-73-2 | sc-269389 | Not specified | Inquire |

| Combi-Blocks | (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate | 763122-73-2 | OR-9337 | >95% | 250 mg, 1 g, 5 g |

| Carbosynth | (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate | 763122-73-2 | FB169337 | >95% | 250 mg, 1 g, 5 g |

| MySkinRecipes | This compound | 763122-73-2 | 153766 | 97% | 100mg, 250mg, 1g[4] |

Note: Purity levels and available quantities are subject to change and may vary between batches. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to confirm the identity and purity of the material.

Technical Specifications of this compound

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |

| Molecular Weight | 199.25 g/mol | [5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not widely reported, expected to be a low-melting solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [8] |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions. This protocol provides a detailed, step-by-step methodology for the conjugation of a Boc-2-propargylglycinamide derivative to an azide-containing peptide.

Diagram of the Experimental Workflow:

Caption: Workflow for the CuAAC conjugation of a propargylated amine to an azido-peptide.

Materials:

-

Boc-2-propargylglycinamide (synthesized from this compound)

-

Azide-functionalized peptide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF)

-

Ethylenediaminetetraacetic acid (EDTA)

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Boc-2-propargylglycinamide (Alkyne): Prepare a 10 mM stock solution in DMF.

-

Azide-functionalized peptide (Azide): Prepare a 5 mM stock solution in degassed PBS.

-

Copper(II) sulfate (Catalyst): Prepare a 50 mM stock solution in deionized water.

-

THPTA (Ligand): Prepare a 100 mM stock solution in deionized water.

-

Sodium ascorbate (Reducing Agent): Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

10 µL of 5 mM azide-functionalized peptide (50 nmol, 1 equivalent)

-

10 µL of 10 mM Boc-2-propargylglycinamide (100 nmol, 2 equivalents)

-

70 µL of degassed PBS, pH 7.4

-

-

-

Catalyst Premix and Addition:

-

In a separate tube, prepare the catalyst premix by combining 2 µL of 50 mM CuSO₄ and 4 µL of 100 mM THPTA. Let it stand for 2 minutes.

-

Add the 6 µL of the catalyst premix to the reaction mixture.

-

-

Initiation of the Reaction:

-

Add 4 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Gently vortex the tube and incubate at room temperature for 1-2 hours.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by LC-MS or analytical HPLC by observing the consumption of the starting materials and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.

-

The crude product can be purified by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Diagram of the Supplier Selection Logic:

Caption: A logical workflow for the selection of a suitable supplier for research-grade chemicals.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in drug discovery and chemical biology. Its successful application hinges on the careful selection of a high-quality reagent from a reputable supplier and the optimization of reaction conditions. By understanding the critical importance of its stereochemistry and following robust experimental protocols, scientists can effectively leverage this compound to advance their research programs.

References

An In-Depth Technical Guide to the Safe Handling and Application of Boc-2-Propargyl-L-glycinol

Section 1: Executive Summary & Chemical Profile

Boc-2-Propargyl-L-glycinol is a valuable chiral building block in modern synthetic chemistry, particularly within the realms of drug discovery and peptide science.[1] Its structure incorporates three key features: a tert-butyloxycarbonyl (Boc) protecting group, an L-glycinol backbone, and a terminal alkyne (propargyl) moiety. This terminal alkyne serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This functionality allows for the precise, site-specific conjugation of peptides and other biomolecules to probes, tags, or drug carriers, thereby enhancing their therapeutic or diagnostic utility.[2]

While an indispensable tool, the unique reactivity of this compound necessitates a thorough understanding of its safety profile and handling requirements. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe storage, handling, application, and disposal, grounded in established safety protocols and an understanding of its chemical properties.

Diagram 1: Chemical Structure of this compound

Caption: Structure of tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate.

| Property | Data | Reference(s) |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | [] |

| Synonyms | Boc-L-propargylglycinol, Carbamic acid, [(1S)-1-(hydroxymethyl)-3-butynyl]-, 1,1-dimethylethyl ester | [] |

| CAS Number | 763122-73-2 | [] |

| Molecular Formula | C10H17NO3 | - |

| Molecular Weight | 200.25 g/mol | - |

| Appearance | Typically a white to light cream or yellow powder/solid | [4] |

| Melting Point | 93 - 98 °C | [4] |

| Recommended Storage | 2 - 8 °C, tightly sealed in a dry, well-ventilated area | [5][6] |

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, a conservative risk assessment based on its functional groups and data from structurally similar compounds is critical.[5][7]

-

Skin Sensitization and Irritation: The primary identified hazard is the potential to cause an allergic skin reaction (Skin Sensitization, Category 1).[4][8] Repeated or prolonged contact may lead to sensitization. It may also cause general skin and eye irritation.[9][10] The causality stems from the reactivity of small organic molecules with biological macromolecules.

-

Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[9][10][11] This is a common hazard for powdered chemical reagents and is not specific to this molecule's chemical reactivity.

-

Reactivity of the Propargyl Group: The terminal alkyne, while essential for its synthetic utility, is an energy-rich functional group. Although the molecule is stable under normal conditions, the propargyl moiety can undergo exothermic or explosive reactions under specific conditions, such as in the presence of certain metal catalysts at elevated temperatures or with strong oxidizing agents.[4][12]

| Hazard Statement (Potential) | GHS Classification (Potential) | Precautionary Statement | Reference(s) |

| May cause an allergic skin reaction | Skin Sens. 1 (H317) | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][8] |

| Causes skin irritation | Skin Irrit. 2 (H315) | P264: Wash skin thoroughly after handling. | [10] |

| Causes serious eye irritation | Eye Irrit. 2 (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present. | [10] |

| May cause respiratory irritation | STOT SE 3 (H335) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. | [10] |

| Harmful if swallowed | Acute Tox. 4 (H302) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [9][10] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

-

Engineering Controls (Primary Barrier): All handling of solid this compound and its solutions should be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[9] The workspace should be equipped with a safety shower and an eyewash station.[5]

-

Personal Protective Equipment (Secondary Barrier): PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.

| PPE Component | Specification | Rationale | Reference(s) |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. | Prevents skin contact, addressing the primary hazard of skin irritation and sensitization. | [5][10] |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from airborne powder and splashes of solutions. | [4][5] |

| Body Protection | A flame-resistant lab coat, fully fastened. | Prevents contamination of personal clothing and protects skin on the arms and torso. | [11] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling outside a fume hood. | Required to prevent inhalation of fine powder, which can cause respiratory tract irritation. | [4][11] |

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to standardized procedures is critical for ensuring both experimental integrity and personnel safety.

Protocol 1: Weighing and Handling the Solid Compound

-

Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.

-

Dispensing: Retrieve the stock container of this compound from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could degrade the compound.[13]

-

Weighing: Carefully transfer the desired amount of solid from the stock container to the weigh boat. Avoid generating dust.[11] Immediately and securely reseal the stock container.

-

Dissolution: Transfer the weighed solid into the designated reaction vessel or vial. Add the desired solvent (e.g., DMF, water) and mix gently to dissolve.[13]

-

Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., wipes) into the designated solid hazardous waste container.[12]

-

Final Steps: Wash hands thoroughly with soap and water after the procedure is complete.[11]

Protocol 2: Storage

-

Container Integrity: Always keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.[9][11]

-

Temperature Control: Store the container in a refrigerator at 2-8°C for long-term stability.[5][6]

-

Location: The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[9][11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[4][9][13] The Boc protecting group is labile under strong acidic conditions.[13]

Section 5: Chemical Reactivity and Application Context

The utility of this compound is defined by the reactivity of its terminal alkyne.

-

Click Chemistry (CuAAC): The primary application is the copper(I)-catalyzed cycloaddition with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[14][15] This reaction is highly efficient, specific, and compatible with a wide range of functional groups and solvents, including water, making it ideal for bioconjugation.[14][16]

-

Potential Side Reactions: In the context of CuAAC, the primary side reaction to consider is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can occur in the presence of oxygen.[17] This can be mitigated by using a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state and by performing reactions under an inert atmosphere (e.g., nitrogen or argon) if high yields are critical.

Illustrative Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general, non-optimized protocol for illustrative purposes.

-

In a suitable vial, dissolve this compound (1.0 eq) and the desired azide-containing compound (1.0-1.2 eq) in a solvent mixture, such as 1:1 water/DMF.[13]

-

In a separate vial, prepare a fresh solution of the copper(I) source. This is typically done by dissolving copper(II) sulfate (CuSO₄, 0.05-0.10 eq) and a reducing agent like sodium ascorbate (0.15-0.30 eq) in water.

-

Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Stir the reaction at room temperature. Monitor progress by an appropriate analytical method (e.g., TLC, LC-MS).

-

Upon completion, the reaction is typically worked up by dilution with water and extraction with an organic solvent. Further purification may be achieved by column chromatography.

Diagram 2: Laboratory Workflow for this compound

Caption: A generalized workflow from compound receipt to final waste disposal.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation or a rash develops, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the physician.[5][9]

Diagram 3: Emergency Response for Spills

Caption: A decision tree for responding to chemical spills.

Section 7: Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[18] Under no circumstances should it be disposed of in standard trash or down the drain.[11][18]

-

Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.[12][19]

-

Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and excess solid reagent. Place these items in a durable, sealable plastic bag or container labeled "Hazardous Waste" with the full chemical name.[12]

-

Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a sealed, compatible (e.g., high-density polyethylene) container. The container must be labeled "Hazardous Waste" and list all chemical components and their approximate concentrations.[19]

-

Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste.[19]

-

Final Disposal: Store sealed waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][19]

Section 8: References

-

MSDS DBG001 Boc-Glycinol.pdf. (n.d.). Retrieved from --INVALID-LINK--

-

Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.

-

Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog. (2023, December 11). Retrieved from --INVALID-LINK--

-

What is Click Chemistry? An Introduction - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

-

Li, X., et al. (2013). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 10(9), 629-634.

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

Terminal Alkynes - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--

-

Safety Data Sheet - N-Boc-2-propargyl-D-glycine. (2024, March 26). Fisher Scientific. Retrieved from --INVALID-LINK--

-

2-Propargyl-L-glycine Safety Data Sheet. (2023, July 7). Apollo Scientific. Retrieved from --INVALID-LINK--

-

The Role of D-Propargylglycine in Advancing Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

-

Best practices for storage and handling of Propargyl-PEG7-Boc to maintain stability. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

This compound - MySkinRecipes. (n.d.). Retrieved from --INVALID-LINK--

-

Safety Data Sheet - Boc-Gly-Gly-OH. (2020, November 13). Biosynth. Retrieved from --INVALID-LINK--

-

Safety Data Sheet - BOC-Glycine. (2025, December 19). Fisher Scientific. Retrieved from --INVALID-LINK--

-

Safety data sheet - Boc-Gly-Pro-OH. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

-

Safety Data Sheet - N-Boc-L-propargylglycine. (n.d.). AAPPTec. Retrieved from --INVALID-LINK--

-

Scott, B. M., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939.

-

Ramapanicker, R., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2011(2), 359-366.

-

Navigating the Disposal of Propargyl-PEG6-Boc: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Safety Data Sheet - Boc-N-(propargyl)-glycine. (2024, December 19). Fluorochem. Retrieved from --INVALID-LINK--

-

Proper Disposal of Propargyl-PEG8-Boc: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

N-Boc-2-propargyl-glycine - Safety Data Sheet. (2025, October 18). ChemicalBook. Retrieved from --INVALID-LINK--

-

Boc-propargyl-Gly-OH. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

-

Safety Data Sheet - Boc-Glycine. (n.d.). Carl ROTH. Retrieved from --INVALID-LINK--

-

N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. (2021). Amino Acids, 53(12), 1927-1939.

-

Boc-L-cyclopropylglycine - Safety Data Sheet. (2025, July 5). ChemicalBook. Retrieved from --INVALID-LINK--

-

DL-Propargylglycine. (n.d.). MedChemExpress. Retrieved from --INVALID-LINK--

-